(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

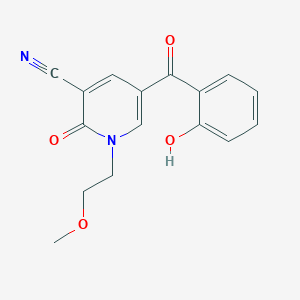

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H18F2N4O3 and its molecular weight is 388.375. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties . They act on various pathways involved in cancer cell proliferation and survival. Some derivatives are known to inhibit tyrosine kinase enzymes, which are crucial for signal transduction in cancer cells . This inhibition can lead to apoptosis (programmed cell death) and prevent tumor growth. For instance, drugs like erlotinib and gefitinib are quinazoline derivatives used in targeted cancer therapy .

Anti-Inflammatory and Analgesic Effects

These compounds exhibit significant anti-inflammatory and analgesic activities . They can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases . Additionally, their analgesic properties suggest they could be developed into new painkillers that may be more effective or have fewer side effects than current medications .

Antimicrobial and Antifungal Applications

Quinazoline derivatives have shown promising results as antimicrobial and antifungal agents . Their structure allows them to interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death . This makes them valuable in the development of new antibiotics and antifungals, especially in an era of increasing antibiotic resistance.

Cardiovascular Therapeutics

Some quinazoline derivatives are explored for their potential in treating cardiovascular diseases . They may possess hypotensive (blood pressure-lowering) and antiplatelet (preventing blood clots) properties . These effects are beneficial in managing conditions like hypertension and preventing heart attacks or strokes.

Central Nervous System (CNS) Disorders

Research indicates that quinazoline derivatives could be used to treat various CNS disorders . They have shown anticonvulsant activities, which could be harnessed to treat epilepsy . Additionally, their sedative properties might be useful in developing new anxiolytic or sleep-inducing medications.

Antidiabetic Potential

The ability of quinazoline derivatives to act on biological pathways related to glucose metabolism suggests they could be developed into antidiabetic drugs . They may help regulate blood sugar levels, offering a new approach to managing diabetes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(2,6-difluorophenyl)propanoic acid with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of urea.", "Starting Materials": [ "2-amino-3-(2,6-difluorophenyl)propanoic acid", "3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,6-difluorophenyl)propanoic acid with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the corresponding quinazolinone derivative.", "Step 2: Addition of urea to the quinazolinone derivative in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product, (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: The product can be purified by column chromatography using a suitable solvent system." ] } | |

CAS-Nummer |

941946-18-5 |

Produktname |

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Molekularformel |

C19H18F2N4O3 |

Molekulargewicht |

388.375 |

IUPAC-Name |

1-(2,6-difluorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C19H18F2N4O3/c1-28-11-5-10-25-17(12-6-2-3-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-4-8-14(16)21/h2-4,6-9H,5,10-11H2,1H3,(H2,23,24,26) |

InChI-Schlüssel |

DNMGWDCXVXELBO-JJIBRWJFSA-N |

SMILES |

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2892073.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2892076.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)

![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2892095.png)